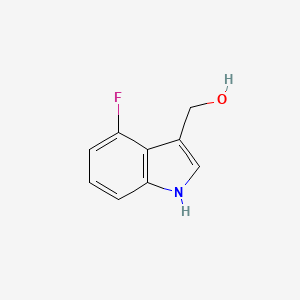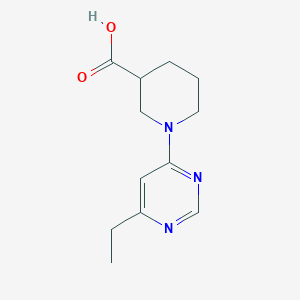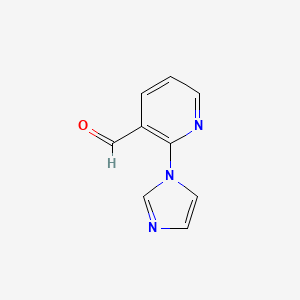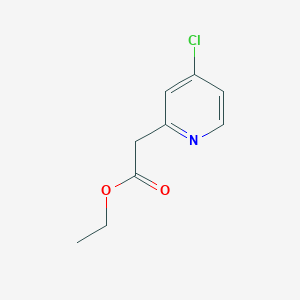
(4-Fluoro-1H-indol-3-YL)metanol
Descripción general
Descripción
“(4-Fluoro-1H-indol-3-YL)methanol” is a chemical compound with the CAS number 1158310-32-7 . It has a molecular weight of 165.16 and its molecular formula is C9H8FNO .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-1H-indol-3-YL)methanol” consists of a fluorine atom attached to the 4th position of an indole ring, with a methanol group attached to the 3rd position .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Fluoro-1H-indol-3-YL)methanol” are not available, indole derivatives are known to be involved in a variety of reactions. For example, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación
Aplicaciones Antivirales
(4-Fluoro-1H-indol-3-YL)metanol: los derivados han mostrado promesa en la investigación antiviral. Los derivados del indol, como los relacionados con este compuesto, se ha reportado que exhiben actividad inhibitoria contra la influenza A y otros virus . La modificación estructural de los compuestos de indol puede conducir al desarrollo de potentes agentes antivirales con altos índices de selectividad.
Propiedades Antiinflamatorias
Los derivados del indol son conocidos por sus propiedades antiinflamatorias. La incorporación del núcleo de indol en los farmacoforos ha llevado a la síntesis de compuestos que pueden tratar potencialmente las condiciones inflamatorias . Esto hace que This compound sea un candidato para futuras investigaciones en el desarrollo de medicamentos antiinflamatorios.
Investigación Anticancerígena
El andamiaje del indol es una característica común en muchas moléculas de fármacos sintéticos con actividades anticancerígenas. La investigación sobre derivados del indol ha abierto posibilidades para nuevos tratamientos contra el cáncer, con varios compuestos mostrando eficacia en la inhibición del crecimiento de las células cancerosas . This compound podría ser una valiosa adición a este campo.
Actividad Antimicrobiana
Los derivados del indol también se han explorado por sus propiedades antimicrobianas. Los estudios han demostrado que estos compuestos pueden ser efectivos contra una gama de patógenos microbianos . La exploración de This compound en esta área podría conducir al desarrollo de nuevos agentes antimicrobianos.
Potencial Antidiabético
La modificación de los compuestos de indol ha llevado al descubrimiento de moléculas con propiedades antidiabéticas. Estos compuestos pueden desempeñar un papel en el manejo de la diabetes al influir en varias vías biológicas . This compound puede contribuir a esta línea de investigación con sus posibles efectos antidiabéticos.
Aplicaciones Antimaláricas
Los derivados del indol se han identificado como posibles agentes antimaláricos. Su capacidad para interferir con el ciclo de vida de los parásitos que causan la malaria los convierte en un foco del desarrollo de medicamentos antimaláricos . El estudio de This compound podría mejorar nuestro arsenal contra la malaria.
Safety and Hazards
The safety information for “(4-Fluoro-1H-indol-3-YL)methanol” indicates that it has some hazards associated with it. The GHS pictogram signal word is “Warning” and the hazard statements include H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively.
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives a valuable idea for treatment . Therefore, “(4-Fluoro-1H-indol-3-YL)methanol”, as an indole derivative, may also have potential for future research and applications.
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which include (4-fluoro-1h-indol-3-yl)methanol, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can form strong hydrogen bonds with protein residues, contributing to their stability and activity .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
(4-Fluoro-1H-indol-3-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments .
Cellular Effects
(4-Fluoro-1H-indol-3-YL)methanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, can modulate the activity of key signaling molecules, leading to alterations in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of specific genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-Fluoro-1H-indol-3-YL)methanol involves its interaction with various biomolecules. It can bind to enzymes, leading to either inhibition or activation of their catalytic activities. For example, indole derivatives have been reported to inhibit certain enzymes involved in metabolic pathways, thereby modulating the flux of metabolites . Furthermore, (4-Fluoro-1H-indol-3-YL)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-1H-indol-3-YL)methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including (4-Fluoro-1H-indol-3-YL)methanol, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4-Fluoro-1H-indol-3-YL)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
(4-Fluoro-1H-indol-3-YL)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of indole derivatives. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (4-Fluoro-1H-indol-3-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . For example, indole derivatives can be transported across cell membranes by organic anion transporters, which play a role in their cellular uptake and distribution . The localization of (4-Fluoro-1H-indol-3-YL)methanol within cells can influence its biological activity and its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of (4-Fluoro-1H-indol-3-YL)methanol is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, mitochondria, or endoplasmic reticulum, where they can exert their effects on cellular processes . The subcellular localization of (4-Fluoro-1H-indol-3-YL)methanol can influence its interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
(4-fluoro-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-4,11-12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJTVZBCNRZWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)
![2-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1441923.png)






![4-Bromobenzo[D]isoxazole](/img/structure/B1441935.png)

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)

